molecular formula C9H9BrO B130284 4'-Bromopropiophenone CAS No. 10342-83-3

4'-Bromopropiophenone

Cat. No.: B130284
CAS No.: 10342-83-3
M. Wt: 213.07 g/mol
InChI Key: UOMOSYFPKGQIKI-UHFFFAOYSA-N
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Description

4'-Bromopropiophenone: is an organic compound with the molecular formula C9H9BrO. It is also known as 4’-Bromopropiophenone or 1-(4-bromophenyl)-1-propanone. This compound is characterized by the presence of a bromine atom attached to the para position of the phenyl ring, which is connected to a propiophenone moiety. It appears as a white to light yellow crystalline powder and is used in various chemical syntheses and industrial applications .

Safety and Hazards

P-Bromopropiophenone may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Propiophenone: One common method involves the bromination of propiophenone using bromine in the presence of a catalyst such as iron(III) bromide.

    Acylation of Bromobenzene: Another method involves the Friedel-Crafts acylation of bromobenzene with propionyl chloride in the presence of anhydrous aluminum chloride as a catalyst.

Industrial Production Methods: Industrial production of 4'-Bromopropiophenone often involves optimized versions of the above methods, focusing on high yield, purity, and cost-effectiveness. For instance, using a composite catalyst can simplify the separation and purification process, reduce reaction time, and achieve a product yield of over 77% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the para position makes it an electron-deficient aryl bromide, which can self-polymerize using binary palladium catalysts .

Properties

IUPAC Name

1-(4-bromophenyl)propan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMOSYFPKGQIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10145830
Record name p-Bromopropiophenone
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Molecular Weight

213.07 g/mol
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CAS No.

10342-83-3
Record name 4′-Bromopropiophenone
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Record name p-Bromopropiophenone
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Record name p-Bromopropiophenone
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Synthesis routes and methods

Procedure details

294 g of aluminium chloride was added to 1000 ml of carbon disulfide and stirred. The reaction solution was cooled to 0° C. or lower, and 166 g of propionyl chloride was dropwise added thereto. Next, 283 g of bromobenzene was dropwise added thereto. Then, the whole was stirred for one hour at room temperature. After reaction, the reaction solution was poured into a mixture of 300 ml of concentrated hydrochloric acid and 600 g of ice. This was extracted with chloroform and washed three times with water, and chloroform was removed by distillation. By distillation under reduced pressure (b.p. 100° to 105° C./2 mmHg), 301 g of 1-bromo-4-propionylbenzene was obtained.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two
Quantity
283 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic applications of p-Bromopropiophenone highlighted in the research?

A1: p-Bromopropiophenone serves as a versatile building block in organic synthesis. Research highlights its use in synthesizing various compounds, including:

  • Steroid hormone analogs: [] It acts as a precursor in the multi-step synthesis of 4,4′-bis(acetoxyacetyl)-α,α′-diethylstilbene, a potential analog of adrenal cortical hormones. [] This research explores synthetic routes for developing novel therapeutics.
  • Aminopropiophenone derivatives: [] p-Bromopropiophenone derivatives, specifically halogenated analogs like 2‐(methylamino)‐1‐(4‐bromophenyl)propan‐1‐one (4‐BMAP), are synthesized and investigated for their potential as antidepressants with reduced stimulant side effects compared to existing drugs like bupropion. []

Q2: How does the structure of p-Bromopropiophenone relate to its potential as a precursor for antidepressants?

A2: Research suggests that modifications to the basic aminopropiophenone structure can significantly influence its pharmacological profile. [] Specifically, introducing a bromine atom to the phenyl ring of aminopropiophenones, as seen in 4-BMAP, demonstrates a shift from psychostimulant activity to a more pronounced antidepressant-like effect in rodent models. [] This highlights the importance of structural modifications in fine-tuning the activity and potential therapeutic applications of p-Bromopropiophenone derivatives.

Q3: Has p-Bromopropiophenone been used in crystallographic studies?

A3: Yes, a derivative of p-Bromopropiophenone, specifically 3-(1H-Benzotriazol-1-yl)-1-(4-bromo­phen­yl)propan-1-one, has been characterized using X-ray crystallography. [] This study revealed key structural features, including the dihedral angle between the benzotriazole ring system and the benzene ring, providing insights into the molecule's conformation and potential intermolecular interactions. []

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